[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone
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Overview
Description
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of piperazine, pyridine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized separately and then combined. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions may target the methanone linkage, converting it to a methylene group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is being investigated for its potential therapeutic properties, including its ability to act as a ligand for certain receptors or enzymes. This makes it a candidate for drug development in areas such as oncology and neurology.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Phenylethyl)piperidin-1-yl]methanone
- [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanone
- [4-(2-Phenylethyl)piperidin-1-yl]pyridine
Uniqueness
What sets [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone apart from these similar compounds is its combined structure, which offers a unique set of chemical and biological properties
Properties
IUPAC Name |
[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26-15-17-27(18-16-26)23-10-9-22(19-25-23)24(29)28-13-11-21(12-14-28)8-7-20-5-3-2-4-6-20/h2-6,9-10,19,21H,7-8,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOWPOETAJFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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